![molecular formula C18H19FN4O B14178395 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-41-3](/img/structure/B14178395.png)
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-D]pyrimidine class. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . This specific compound has garnered attention for its potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a promising candidate for cancer treatment .
Méthodes De Préparation
The synthesis of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrido[3,2-D]pyrimidine core, followed by the introduction of the 2-fluorophenyl and pentyloxy groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity .
Analyse Des Réactions Chimiques
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentyloxy group can be replaced with other alkoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine involves its binding to the EGFR. By inhibiting EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective against cancer cells that overexpress EGFR or have mutations that make them resistant to other EGFR inhibitors .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine include other pyrido[3,2-D]pyrimidine derivatives, such as:
- 6-(2-Chlorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- 6-(2-Methylphenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of this compound lies in its fluorine substitution, which can enhance its binding affinity and selectivity for EGFR .
Propriétés
Numéro CAS |
897362-41-3 |
|---|---|
Formule moléculaire |
C18H19FN4O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H19FN4O/c1-2-3-6-11-24-17-16-15(22-18(20)23-17)10-9-14(21-16)12-7-4-5-8-13(12)19/h4-5,7-10H,2-3,6,11H2,1H3,(H2,20,22,23) |
Clé InChI |
DRELYSZZBPMIRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


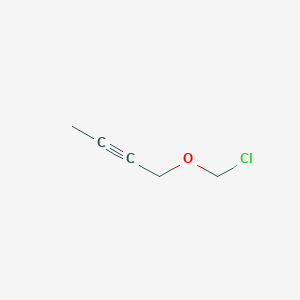

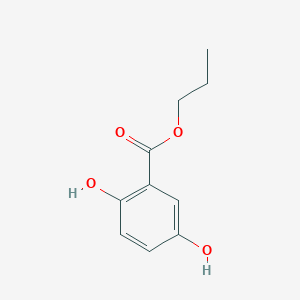
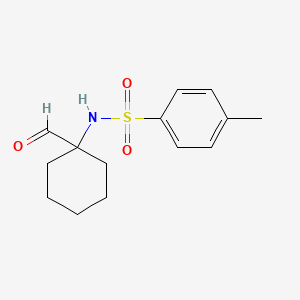
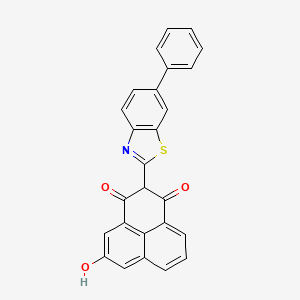
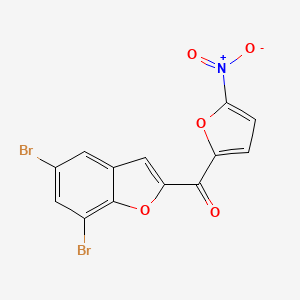
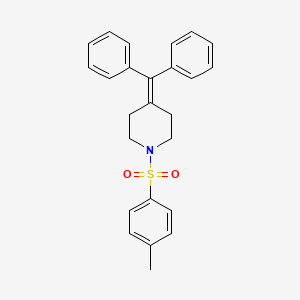
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
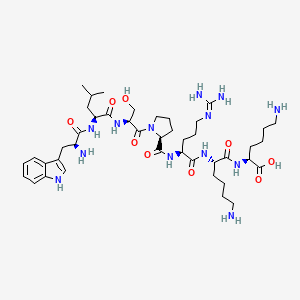
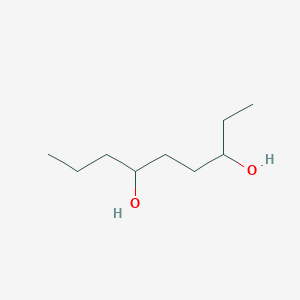
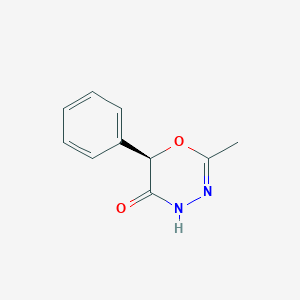
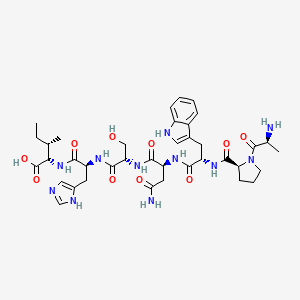
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

